molecular formula C11H10Br2O5 B14128693 [(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid CAS No. 89097-39-2

[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid

Cat. No.: B14128693
CAS No.: 89097-39-2
M. Wt: 382.00 g/mol
InChI Key: CISOQKLLDOMOTN-UHFFFAOYSA-N
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Description

[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with bromine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid typically involves the bromination of a benzodioxole precursor followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective bromine sources. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, with careful monitoring of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atoms on the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the benzodioxole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another brominated benzodioxole derivative with similar structural features.

    1,3-Dibromo-5,5-dimethylhydantoin: A brominated compound used in various chemical reactions and industrial applications.

Uniqueness

[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

89097-39-2

Molecular Formula

C11H10Br2O5

Molecular Weight

382.00 g/mol

IUPAC Name

2-[(5,7-dibromo-2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]acetic acid

InChI

InChI=1S/C11H10Br2O5/c1-11(2)17-9-6(13)3-5(12)8(10(9)18-11)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15)

InChI Key

CISOQKLLDOMOTN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=C(C=C2Br)Br)OCC(=O)O)C

Origin of Product

United States

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